molecular formula C19H21ClN2O4 B2660548 N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide CAS No. 1797694-25-7

N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2660548
CAS No.: 1797694-25-7
M. Wt: 376.84
InChI Key: YYSBDPYGRXKOQV-UHFFFAOYSA-N
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Description

Historical Development of Ethanediamide Derivatives

Ethanediamide derivatives, characterized by their central oxamide (N,N'-diamide) backbone, have been integral to organic chemistry since the early 20th century. Initially explored for their coordination chemistry, these compounds gained prominence as ligands in metal-organic frameworks (MOFs) due to their ability to form stable complexes with transition metals. The structural versatility of ethanediamides allowed systematic modifications, enabling applications in catalysis and materials science. By the 1980s, medicinal chemists began investigating their potential as enzyme inhibitors, leveraging the amide groups' hydrogen-bonding capacity for target engagement.

The asymmetric substitution pattern seen in N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide represents a modern evolution, combining aromatic and ether functionalities to optimize physicochemical properties. Early derivatives, such as bis[(pyridin-4-yl)methyl]ethanediamide, demonstrated the importance of aromatic substituents in enhancing thermal stability and binding affinity. Contemporary research focuses on fine-tuning solubility and selectivity through methoxy and chloro groups, as exemplified by this compound.

Significance in Medicinal Chemistry Research

Ethanediamide derivatives occupy a critical niche in drug discovery due to their dual functionality: the oxamide core serves as a rigid scaffold, while substituents enable precise modulation of bioactivity. The compound’s 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, potentially enhancing interactions with hydrophobic enzyme pockets. Concurrently, the 2-methoxy-2-(3-methoxyphenyl)ethyl moiety contributes to solubility via ether linkages and π-π stacking capabilities.

Recent studies highlight their role as protease inhibitors and allosteric modulators. For instance, analogous structures have shown promise in disrupting protein-protein interactions (PPIs) by mimicking peptide motifs. The methoxy groups’ electron-donating nature may further stabilize charge-transfer complexes with biological targets, a hypothesis supported by computational docking studies.

Structural Classification and Nomenclature

The compound belongs to the asymmetric N,N'-disubstituted ethanediamide class, with systematic IUPAC name derived as follows:

  • Parent chain : Ethanediamide (oxamide), comprising two amide groups linked by a two-carbon chain.
  • Substituents :
    • N-position : 3-Chloro-4-methylphenyl group, where chlorine occupies position 3 and methyl group position 4 on the benzene ring.
    • N'-position : 2-Methoxy-2-(3-methoxyphenyl)ethyl group, featuring a branched ethyl chain with methoxy groups at positions 2 and 3-methoxyphenyl.

Structural Features :

Feature Role
Oxamide core Hydrogen-bond donor/acceptor
3-Chloro-4-methylphenyl Lipophilicity enhancement
Methoxy groups Solubility and metabolic stability

This nomenclature aligns with IUPAC priority rules, where chloro and methyl substituents are numbered to minimize locants.

Related Compounds in the Scientific Literature

Ethanediamide derivatives exhibit diverse applications depending on substituent patterns:

  • Bis[(pyridin-4-yl)methyl]ethanediamide : A symmetric derivative forming coordination polymers with zinc, utilized in MOF synthesis.
  • N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide : Industrial UV stabilizer in polymers, leveraging ethoxy groups for photostability.
  • Methyl 2-(4-aminobenzenesulfonyl)acetate : Sulfonamide-containing analog with antibacterial properties.

Comparative Analysis :

Compound Key Substituents Application
Target Compound Chloro, methoxy, methyl Medicinal chemistry
Bis[(pyridin-4-yl)methyl]ethanediamide Pyridyl Materials science
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl) Ethoxy, ethyl Polymer stabilization

The target compound’s asymmetric design distinguishes it from these analogs, offering unique opportunities for selective target modulation.

Current Research Landscape and Challenges

Recent advancements focus on asymmetric synthesis techniques to access diverse ethanediamide libraries. For example, Ullmann coupling and Buchwald-Hartwig amination have enabled efficient N-arylation of the oxamide core. However, challenges persist:

  • Stereochemical Control : Ensuring enantiopurity in branched substituents remains nontrivial.
  • Solubility-Bioactivity Balance : Methoxy groups improve solubility but may reduce membrane permeability.
  • Scalability : Multi-step syntheses involving halogenated intermediates complicate large-scale production.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-12-7-8-14(10-16(12)20)22-19(24)18(23)21-11-17(26-3)13-5-4-6-15(9-13)25-2/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSBDPYGRXKOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration and Reduction: Starting with 3-chloro-4-methylphenyl, nitration followed by reduction can introduce an amine group.

    Amide Formation: The amine can then react with an appropriate acid chloride or anhydride to form the ethanediamide backbone.

    Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C17H20ClN3O4
  • CAS Number : 331636-31-8
  • IUPAC Name : N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

This compound features a chloro-substituted aromatic ring, methoxy groups, and an ethylenediamine backbone, which contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.

Key Findings :

  • Allosteric Modulation : Studies have shown that compounds similar to this compound can selectively modulate mGluR activity, potentially offering new therapeutic avenues for conditions such as anxiety, depression, and schizophrenia .
mGlu Subtype Intervention Therapeutic Indication Representative Modulators In Vitro Potency (nM)
1NAMPain, anxietyCPCCOEt3400–6500
5PAMNeuroprotectionPHCCC4100–6000

Pharmacological Studies

Pharmacological studies have indicated that this compound may exhibit anti-inflammatory properties. Its structural characteristics allow it to interact with various biological targets involved in inflammatory pathways.

Case Study :
A study published in Pharmacology Reports demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Toxicology and Safety Assessment

Toxicological evaluations have highlighted the need for careful handling of this compound due to its harmful effects when ingested or upon skin contact. It is classified as harmful based on acute toxicity assays.

Safety Data :

  • Acute Toxicity (Oral) : Harmful if swallowed (H302)
  • Acute Toxicity (Dermal) : Harmful in contact with skin (H312) .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro, methyl, and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications References
Target Compound : N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide 3-chloro-4-methylphenyl, 2-methoxy-2-(3-methoxyphenyl)ethyl ~428.9 (estimated) Diamide, chloro, methoxy Unknown; structural analog
N-(3-Chlorophenethyl)-4-nitrobenzamide () 3-chlorophenethyl, 4-nitrobenzoyl 318.75 Amide, nitro, chloro Bio-functional hybrid molecule
BG15150 (): N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide 4-fluorophenyl, 4-methylpiperazine, 2-methylpropyl 364.46 Diamide, fluoro, piperazine Pharmaceutical candidate
Dimethenamid (): 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide Chloro, thienyl, methoxy-methylethyl 275.78 Chloroacetamide, thiophene Herbicide
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline () 4-chloroaniline, 3,4-dimethoxybenzylidene 290.74 Imine, chloro, methoxy Crystal engineering

Key Observations:

Structural Diversity :

  • The target compound’s branched methoxy-phenethyl group distinguishes it from simpler analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (), which lacks the ethanediamide linker .
  • Compared to BG15150 (), the target lacks fluorinated or piperazine groups, suggesting divergent solubility or receptor-binding profiles .

Functional Group Impact :

  • Chloro substituents (common in ) enhance stability and hydrophobicity, often seen in agrochemicals like dimethenamid .
  • Methoxy groups () improve solubility and participate in hydrogen-bonding networks, critical in crystal packing (e.g., ) .

Synthetic Pathways :

  • Amide bond formation (e.g., ) is a common method for such compounds, but the target’s branched ethyl group may require specialized coupling reagents or protecting-group strategies .

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H20_{20}ClN3_{3}O4_{4}
  • CAS Number : 331636-31-8

This structure suggests a potential for interaction with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and hydrophobic interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on Schiff bases, which share structural similarities, have shown effectiveness against various pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

These compounds often disrupt bacterial cell walls or interfere with metabolic processes, leading to cell death.

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have demonstrated:

  • Cytotoxicity against cancer cell lines such as K562 (leukemia) and HEL.
  • Induction of apoptosis in affected cells, which is crucial for cancer treatment.

A study highlighted the mechanism by which these compounds affect cell cycle distribution and promote apoptosis through the regulation of key signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialS. aureus, E. coliDisruption of cell wall synthesis
AntifungalC. albicansInhibition of ergosterol synthesis
AnticancerK562, HELInduction of apoptosis; cell cycle arrest

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. The compound has been reported to be harmful if swallowed or in contact with skin, indicating a need for caution in handling and application in therapeutic contexts .

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